Atractylosidepotassiumsalt
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Overview
Description
Atractyloside potassium salt is a toxic diterpenoid glycoside that can be isolated from the fruits of Xanthium sibiricum . It is a powerful and specific inhibitor of mitochondrial ADP/ATP transport, which makes it a valuable tool in scientific research . The compound is known for its ability to inhibit chloride channels in mitochondrial membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Atractyloside potassium salt is primarily extracted from natural sources, specifically the fruits of Xanthium sibiricum . The extraction process involves isolating the compound from the plant material using solvents and purification techniques such as chromatography .
Industrial Production Methods: Industrial production of atractyloside potassium salt involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it, followed by solvent extraction and purification . The final product is then crystallized to obtain pure atractyloside potassium salt .
Chemical Reactions Analysis
Types of Reactions: Atractyloside potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycoside moiety.
Substitution: Substitution reactions can occur at the hydroxyl groups of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of atractyloside potassium salt .
Scientific Research Applications
Atractyloside potassium salt has several scientific research applications:
Mechanism of Action
Atractyloside potassium salt exerts its effects by inhibiting the mitochondrial ADP/ATP translocase, which is responsible for the exchange of ADP and ATP across the mitochondrial membrane . This inhibition disrupts the mitochondrial energy metabolism, leading to a decrease in ATP production and an increase in ADP levels . The compound also inhibits chloride channels in mitochondrial membranes, further affecting mitochondrial function .
Comparison with Similar Compounds
Carboxy-atractyloside: Another potent inhibitor of mitochondrial ADP/ATP transport.
Bongkrekic acid: A similar compound that also inhibits the ADP/ATP translocase.
Comparison: Atractyloside potassium salt is unique due to its high specificity and potency as an inhibitor of mitochondrial ADP/ATP transport . Compared to carboxy-atractyloside and bongkrekic acid, atractyloside potassium salt has a distinct chemical structure that allows for more effective inhibition of the ADP/ATP translocase .
Properties
IUPAC Name |
dipotassium;(1R,4R,7R,9R,10S,13R,15S)-15-hydroxy-7-[(2R,3R,4R,5R,6R)-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxy-4-sulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O16S2.2K/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17;;/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2/t16-,17-,18?,19-,20-,21+,23-,24+,25-,26+,28-,29-,30-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCNQFHEWLYECJ-LNCQVOIYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)[O-])CO)OS(=O)(=O)[O-])OS(=O)(=O)O.[K+].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2CC([C@H]3CC[C@@]45C[C@@H](CC[C@H]4[C@@]3(C2)C)C(=C)[C@@H]5O)C(=O)[O-])CO)OS(=O)(=O)[O-])OS(=O)(=O)O.[K+].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44K2O16S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
803.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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